Neratinib maleate
Übersicht
Beschreibung
Neratinib maleate is a tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It is marketed under the brand name Nerlynx and is known for its ability to inhibit the activity of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in some breast cancer patients . This compound is particularly effective in patients who have completed adjuvant trastuzumab-based therapy .
Wissenschaftliche Forschungsanwendungen
Neratinibmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Tyrosinkinasen und die Entwicklung neuer Kinaseinhibitoren zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von HER2 in der Zellsignalisierung und der Krebsentwicklung zu untersuchen.
Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung verschiedener Krebsarten zu untersuchen, darunter Brustkrebs und andere HER2-positive Malignome
5. Wirkmechanismus
Neratinibmaleat übt seine Wirkungen aus, indem es irreversibel an den epidermalen Wachstumsfaktorrezeptor (EGFR), HER2 und HER4 bindet und deren Aktivität hemmt. Diese Hemmung verhindert die Autophosphorylierung von Tyrosinresten an diesen Rezeptoren, wodurch die onkogene Signalübertragung über den Mitogen-aktivierten Proteinkinase- und Akt-Signalweg reduziert wird . Das Ergebnis ist eine Abnahme der Proliferation von Krebszellen und eine Zunahme der Apoptose von Krebszellen .
Ähnliche Verbindungen:
Lapatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung von HER2-positivem Brustkrebs eingesetzt wird.
Afatinib: Ein Tyrosinkinase-Inhibitor, der EGFR und HER2 angreift und zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Einzigartigkeit von Neratinibmaleat: Neratinibmaleat ist einzigartig in seiner irreversiblen Bindung an HER2, was eine nachhaltigere Hemmung des Rezeptors im Vergleich zu reversiblen Inhibitoren wie Lapatinib bietet . Diese irreversible Bindung führt zu einer längeren therapeutischen Wirkung und möglicherweise zu besseren klinischen Ergebnissen bei Patienten mit HER2-positivem Brustkrebs .
Wirkmechanismus
Target of Action
Neratinib maleate primarily targets three proteins: the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4) . These proteins play a crucial role in cell growth and proliferation, and their overexpression can lead to the development of certain types of cancer .
Mode of Action
this compound interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This action prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Biochemical Pathways
The inhibition of EGFR, HER2, and HER4 by this compound affects the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell growth and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
this compound and its major active metabolites M3, M6, and M7 have a time to maximum concentration (Tmax) of 2-8 hours . The compound’s bioavailability is influenced by food intake, with a high-fat meal increasing the maximum concentration (Cmax) by 1.7-fold and total exposure by 2.2-fold . The compound is mainly metabolized via CYP3A4 and to a lesser extent by flavin-containing monooxygenase .
Result of Action
The action of this compound at the molecular and cellular level results in the inhibition of cell growth and proliferation. By blocking the action of EGFR, HER2, and HER4, the compound prevents the autophosphorylation of tyrosine residues on the receptor, leading to reduced oncogenic signaling and ultimately, the death of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase the bioavailability of the compound . Additionally, the compound’s action may be affected by the presence of other medications, particularly those that affect the activity of CYP3A4, a key enzyme involved in the metabolism of this compound .
Safety and Hazards
Neratinib can cause life-threatening diarrhea in some people and mild to moderate diarrhea in almost everyone . Similarly, there is a risk of severe liver damage and many patients have some level of it . Symptoms of liver damage include fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and high levels of eosinophils .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Neratinib maleate plays a crucial role in biochemical reactions by inhibiting the activity of certain tyrosine kinases. It interacts with enzymes such as Epidermal Growth Factor Receptor (EGFR), HER2, and HER4. These interactions are characterized by the irreversible binding of this compound to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly those mediated by EGFR, HER2, and HER4. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, this compound affects cellular metabolism by disrupting the normal signaling mechanisms that regulate cell growth and survival .
Molecular Mechanism
At the molecular level, this compound binds irreversibly to the tyrosine kinase domains of EGFR, HER2, and HER4. This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby inhibiting their activation. The inhibition of these receptors leads to a reduction in oncogenic signaling through pathways such as the mitogen-activated protein kinase (MAPK) and Akt pathways. This results in decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis over extended periods. Prolonged exposure to the compound may lead to adaptive resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as diarrhea, hepatotoxicity, and weight loss. These toxic effects highlight the importance of optimizing dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
This compound undergoes metabolism primarily via the cytochrome P450 enzyme CYP3A4. It is also metabolized to a lesser extent by flavin-containing monooxygenase. The major active metabolites of this compound include M3, M6, M7, and M11. These metabolites contribute to the overall pharmacological activity of the compound and are involved in its metabolic pathways .
Transport and Distribution
This compound is extensively bound to human plasma proteins, including human serum albumin and α1 acid glycoprotein. The apparent volume of distribution at steady state is 6433 liters, indicating extensive distribution within the body. The compound is transported across cell membranes and distributed within various tissues, where it exerts its therapeutic effects .
Subcellular Localization
This compound localizes primarily to the cytoplasm and cell membrane, where it interacts with its target receptors. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to the tyrosine kinase domains of EGFR, HER2, and HER4 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Neratinibmaleat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Chinolin-Kernstruktur beinhalten. Die Synthese beginnt mit der Herstellung von 3-Chlor-4-(2-Pyridinylmethoxy)anilin, das dann mit 6-Ethoxy-7-Cyano-4-Chinolincarbonsäure umgesetzt wird, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann weiter mit Dimethylamin umgesetzt, um Neratinib zu ergeben .
Industrielle Produktionsverfahren: Die industrielle Produktion von Neratinibmaleat beinhaltet Fluidbettgranulierung oder Nassgranulierungstechniken, um das orale Arzneimittel in Tablettenform herzustellen. Das granulierte Produkt wird dann beschichtet, um seine Stabilität und Bioverfügbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neratinibmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Metaboliten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Metaboliten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was oft zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die die Chinolin-Kernstruktur beibehalten .
Vergleich Mit ähnlichen Verbindungen
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2, used in the treatment of non-small cell lung cancer.
Uniqueness of Neratinib Maleate: this compound is unique in its irreversible binding to HER2, which provides a more sustained inhibition of the receptor compared to reversible inhibitors like lapatinib . This irreversible binding leads to a more prolonged therapeutic effect and potentially better clinical outcomes in patients with HER2-positive breast cancer .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCUHNJXSIJIM-MEBGWEOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027861 | |
Record name | Neratinib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915942-22-2 | |
Record name | Neratinib maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neratinib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERATINIB MALEATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that this compound forms a permanent covalent bond with these receptors, effectively blocking their activity [].
A: The irreversible nature of this compound's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].
A: Studies in Wistar rats have shed light on the pharmacokinetic profile of this compound. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify this compound levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].
A: this compound has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of this compound to improve outcomes for patients with this aggressive subtype of breast cancer.
A: Despite its promise, this compound faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with this compound treatment.
A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for this compound, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that this compound exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].
A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for this compound offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].
A: The investigation of this compound's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.